5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID
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Overview
Description
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID is a compound that combines the structural features of both isoxazole and indole rings. This unique combination makes it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine. The compound’s molecular formula is C12H8N2O3, and it has a molecular weight of 228.20352 .
Preparation Methods
The synthesis of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the indole and isoxazole precursors. One common method involves the reaction of indole-3-carbaldehyde with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of xanthine oxidase, the compound binds to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition reduces uric acid levels in the body, making it a potential treatment for hyperuricemia and gout .
Comparison with Similar Compounds
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and exhibit various biological activities.
Isoxazole derivatives: These compounds contain the isoxazole ring and are known for their diverse chemical reactivity.
The uniqueness of this compound lies in its combination of both indole and isoxazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJHKDMGKKYAIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425399 |
Source
|
Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67766-85-2 |
Source
|
Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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